2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a chemical compound classified under the category of imidazolidinones, specifically featuring a dioxoimidazolidine structure. Its molecular formula is with a molecular weight of approximately 252.2 g/mol . The compound is identified by the CAS number 1214842-25-7 and has various synonyms, including 4-Fluorophenyl-acetic acid derivative .
The synthesis of 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves multi-step organic reactions. While specific proprietary methods may vary, a general approach can be outlined as follows:
The exact conditions (temperature, solvent, reaction time) can significantly affect yield and purity and may require optimization based on laboratory capabilities.
The molecular structure of 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can be represented using its SMILES notation: C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)F
. Key structural features include:
This structure allows for potential interactions with biological targets due to its polar and non-polar characteristics.
The chemical reactivity of 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid includes:
While specific pharmacological data for this compound may be limited, compounds with similar structures often exhibit mechanisms involving:
Further studies are needed to elucidate the precise mechanisms at the molecular level.
The physical and chemical properties of 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid include:
These properties are crucial for applications in laboratory settings and potential industrial uses.
The applications of 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2